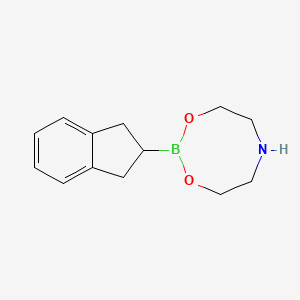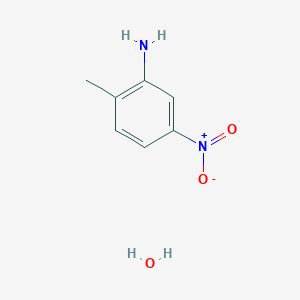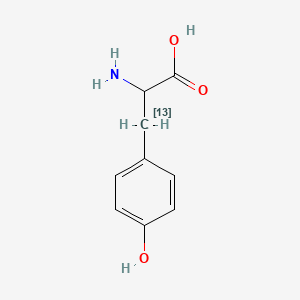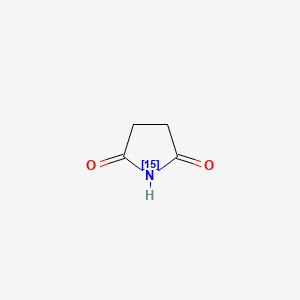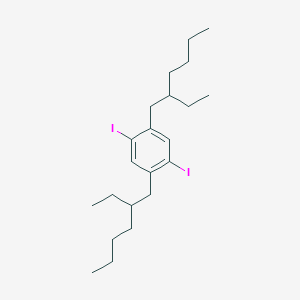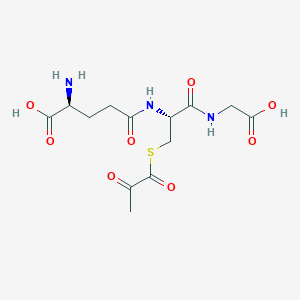
S-Pyruvylglutathione
Descripción general
Descripción
S-Pyruvylglutathione (SPG) is a naturally occurring molecule found in many organisms, including humans. It is a derivative of glutathione, an important antioxidant molecule. SPG is a key component of many metabolic pathways and plays an important role in cellular protection and regulation. Its presence in the body is essential for the maintenance of normal physiological processes and its absence can lead to a variety of health problems.
Aplicaciones Científicas De Investigación
1. Enzyme Interaction and Metabolism
S-Pyruvylglutathione has been identified as a potential product formed by formaldehyde dehydrogenase from methylglyoxal, suggesting its involvement in the metabolism of ketoaldehydes. This enzyme interaction is significant in human liver metabolism, where S-Formylglutathione is formed from formaldehyde and reduced glutathione (Uotila & Koivusalo, 1974).
2. Substrate Specificity in Biological Processes
Research has explored the substrate specificity of enzymes like bovine liver formaldehyde dehydrogenase and their inability to use methylglyoxal or related alpha-ketoaldehydes as substrates, which contradicts previous reports suggesting S-pyruvylglutathione formation (Pourmotabbed & Creighton, 1986).
3. Implications in Pharmaceutical Research
In pharmaceutical research, compounds like S-pyruvylglutathione have been studied for their potential therapeutic applications. For instance, inhibitors targeting S-nitrosoglutathione reductase, a related enzyme, have been investigated for treating conditions like asthma, suggesting a broader application of related compounds in respiratory diseases (Sun et al., 2011).
4. Cardiovascular and Metabolic Health
S-Pyruvylglutathione or related compounds have been explored in the context of metabolic and cardiovascular health. Pyruvate, closely related to S-pyruvylglutathione, shows potential in protecting myocardium from ischemia-reperfusion injury and oxidative stress, indicating the significance of similar compounds in cardioprotection (Mallet et al., 2005).
5. Bioresource Technology and Microbial Production
Studies on microbial production of organic acids have noted the co-production of pyruvate (related to S-pyruvylglutathione) during the production of alpha-ketoglutarate, highlighting the role of these compounds in bioresource technology and microbial processes (Zeng et al., 2017).
6. Potential in Treating Periodontal Disease
Research on S-nitrosoglutathione, a compound structurally and functionally related to S-pyruvylglutathione, has shown its potential in reducing inflammation and bone resorption in periodontal disease, suggesting a possible area of application for similar compounds in dentistry and periodontal therapy (Martins et al., 2016).
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2-oxopropanoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h7-8H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZFKVEEDKGDM-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Pyruvylglutathione | |
CAS RN |
54398-03-7 | |
| Record name | S-Pyruvylglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-LACTOYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC76XF39H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




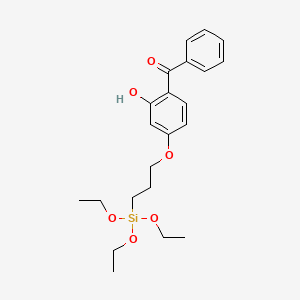



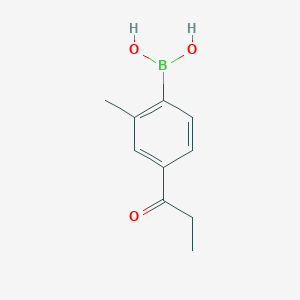
![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
